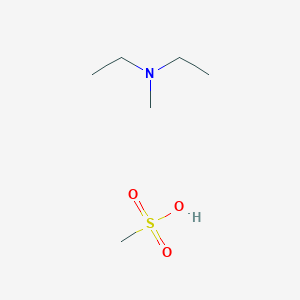

Diethylmethylammonium methanesulfonate

Description

Properties

IUPAC Name |

N-ethyl-N-methylethanamine;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.CH4O3S/c1-4-6(3)5-2;1-5(2,3)4/h4-5H2,1-3H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXRVURMRBHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for Synthesis and Rigorous Purity Assessment in Research Investigations

Established Synthetic Pathways for Diethylmethylammonium Methanesulfonate (B1217627)

Diethylmethylammonium methanesulfonate ([DEMA][OMs]) is a protic ionic liquid (PIL). aip.orgresearchgate.net Protic ionic liquids are characteristically formed through the transfer of a proton from a Brønsted acid to a Brønsted base. aip.org The synthesis of [DEMA][OMs] follows this fundamental acid-base neutralization reaction.

The established pathway involves the reaction between the Brønsted base, diethylmethylamine, and the Brønsted acid, methanesulfonic acid. aip.orgnih.gov During this reaction, the lone pair of electrons on the nitrogen atom of diethylmethylamine accepts a proton (H⁺) from the acidic hydroxyl group of methanesulfonic acid. This proton transfer results in the formation of the diethylmethylammonium cation ([DEMA]⁺) and the methanesulfonate anion ([OMs]⁻), which then associate to form the ionic liquid. aip.org The extent of this proton transfer is a critical factor in determining the ionicity of the resulting PIL. nih.gov

Advanced Analytical Protocols for High-Purity Verification and Residual Water Content Determination

To confirm the successful synthesis and ensure the high purity of this compound, a combination of sophisticated analytical methods is employed. These protocols are crucial for both structural elucidation and the quantification of impurities, particularly water, which can significantly impact the material's properties. nih.govaip.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of [DEMA][OMs]. nih.govaip.org Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, confirming the structure of the cation and anion and detecting any potential impurities. aip.org

In a physicochemical study, the ¹H NMR spectrum of [DEMA][OMs] in a deuterated chloroform (B151607) (CDCl₃) solvent displayed distinct resonance peaks corresponding to the protons in different chemical environments on both the cation and the anion. aip.org The integration of these peak areas, which represents the ratio of hydrogen atoms, was found to be in excellent agreement with the theoretical hydrogen atomic ratio of the compound's structure, confirming its integrity. aip.org The absence of other significant peaks in the spectrum was indicative of the sample's high purity. aip.org

Table 1: ¹H NMR Spectroscopic Data for this compound Data sourced from a study conducted at ambient temperature. aip.org

| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity | Number of Hydrogens | Associated Ion |

|---|---|---|---|---|

| N-H | 10.3 | Singlet (s) | 1H | Diethylmethylammonium Cation |

| N-CH₂ | 3.24 | Multiplet (m) | 2H | Diethylmethylammonium Cation |

| N-CH₂ | 3.10 | Multiplet (m) | 2H | Diethylmethylammonium Cation |

| N-CH₃ | 2.83 | Singlet (s) | 3H | Diethylmethylammonium Cation |

| CH₂-CH₃ | 1.41 | Triplet (t) | 6H | Diethylmethylammonium Cation |

| S-CH₃ | 2.82 | Doublet (d) | 3H | Methanesulfonate Anion |

Similarly, ¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. The observed chemical shifts for the carbon atoms in the diethylmethylammonium cation and the methanesulfonate anion match their expected electronic environments, further validating the compound's structure and purity. aip.org

Table 2: ¹³C NMR Spectroscopic Data for this compound Data sourced from a study conducted at ambient temperature. aip.org

| Assigned Carbon | Chemical Shift (δ) in ppm | Associated Ion |

|---|---|---|

| N-CH₂ | 50.32 | Diethylmethylammonium Cation |

| N-CH₃ | 39.35 | Diethylmethylammonium Cation |

| CH₂-CH₃ | 9.13 | Diethylmethylammonium Cation |

| S-CH₃ | 38.88 | Methanesulfonate Anion |

Karl Fischer (KF) titration is a highly specific and accurate method for determining water content, making it a gold standard in many industries. mt.com The technique is particularly valuable for analyzing ionic liquids, which often present challenges for other moisture determination methods due to their poor solubility in standard solvents like methanol. hiyka.comiolitec.de The excellent solubilizing power of certain ionic liquids can be leveraged to analyze a wide array of compounds, and conversely, KF titration is ideal for accurately measuring the water content within the ionic liquids themselves. hiyka.comiolitec.de

This method is crucial for preparing anhydrous samples of this compound for research, as even small amounts of water can significantly alter its physicochemical properties. nih.govaip.org In studies aiming to understand the "intrinsic" properties of [DEMA][OMs], KF titration has been used to confirm the high purity of the sample by quantifying extremely low levels of residual water. aip.orgresearchgate.net For instance, a detailed physicochemical investigation reported a water content as low as 98 ppm in their purified [DEMA][OMs] sample, a level of dryness confirmed by this technique. aip.org This precise quantification ensures that the experimental results accurately reflect the properties of the anhydrous ionic liquid. aip.orgresearchgate.net

Comprehensive Spectroscopic and Calorimetric Elucidation of Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ionic Mobility and Proton Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the ionicity and transport properties of diethylmethylammonium-based protic ionic liquids. kuleuven.benih.gov It provides unparalleled insight into the extent of proton transfer, the mobility of individual ions, and the interactions at interfaces in confined systems.

The degree of proton transfer from the Brønsted acid (methanesulfonic acid) to the Brønsted base (diethylmethylamine) is a defining characteristic of a protic ionic liquid. ¹H NMR spectroscopy is particularly sensitive to this phenomenon. The chemical shift of the exchangeable proton (N-H) serves as a direct probe of the extent of proton transfer. kuleuven.benih.gov A significant downfield shift indicates a greater degree of proton transfer and higher ionicity. nih.gov

In studies of diethylmethylamine (DEMA) based PILs, a clear correlation has been established between the ¹H chemical shift of this exchangeable proton and the acidity of the parent acid. kuleuven.benih.gov Research has shown that the gas-phase proton affinity of the acid is a more reliable predictor of the extent of proton transfer than the aqueous pKa value. kuleuven.benih.gov For diethylmethylammonium methanesulfonate (B1217627), the ¹H NMR spectrum shows a distinct resonance for the exchangeable N-H proton at approximately 10.3 ppm, confirming a high degree of proton transfer. nih.gov The chemical shifts for the protons in [DEMA][OMs] are detailed in the table below. nih.gov

Table 1: ¹H NMR Chemical Shifts for Diethylmethylammonium Methanesulfonate ([DEMA][OMs])

| Proton Assignment | Chemical Structure Moiety | Chemical Shift (ppm) | Multiplicity | Number of Hydrogens |

|---|---|---|---|---|

| a | N-H | 10.3 | singlet (s) | 1H |

| b | N-CH₂ -CH₃ | 3.24 | multiplet (m) | 2H |

| c | N-CH₂ -CH₃ | 3.10 | multiplet (m) | 2H |

| d | N-CH₃ | 2.83 | singlet (s) | 3H |

| e | N-CH₂-CH₃ | 1.41 | triplet (t) | 6H |

| f | CH₃ -SO₃⁻ | 2.82 | doublet (d) | 3H |

Note: Data sourced from a study conducted at ambient temperature. nih.gov The two methylene (B1212753) protons (b and c) are unisochronous, appearing as separate multiplets, which is attributed to hindered motion of the alkyl side chains due to ionic interactions at room temperature. nih.gov

Pulsed Field Gradient (PFG) NMR is a powerful, non-invasive technique used to measure the self-diffusion coefficients of individual ionic species within an ionic liquid. By tracking the movement of the diethylmethylammonium cation and the methanesulfonate anion, PFG-NMR provides critical data for understanding mass transport, conductivity, and the nature of ion-ion interactions. dntb.gov.ua

For [DEMA][OMs], PFG-NMR experiments have been performed to estimate the self-diffusion of the constituent ions in both the bulk liquid and when confined within nanoporous silica (B1680970). dntb.gov.ua These measurements are essential for calculating the ideal Nernst-Einstein conductivity and characterizing the ionicity of the liquid. kuleuven.benih.gov Studies have shown that for DEMA-based PILs, the exchangeable proton's diffusion behavior depends on the acid strength; it diffuses with the base when a strong acid like methanesulfonic acid is used. kuleuven.benih.gov This indicates that the proton remains associated with the ammonium (B1175870) cation, and its movement is governed by the vehicle mechanism, where the proton is transported along with its host cation. researchgate.net This contrasts with the proton-hopping (Grotthuss mechanism) that can occur in some systems. researchgate.net The ability of PFG-NMR to measure the diffusion coefficients of specific moieties makes it highly suitable for studying systems where ionic interactions and hydrogen bonding dictate the macroscopic behavior.

When protic ionic liquids are used in applications like solid-like electrolytes, they are often confined within a porous solid matrix. dntb.gov.ua Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for probing the molecular-level interactions between the ionic liquid and the confining surface. dntb.gov.ua For [DEMA][OMs] immobilized in nanoporous silica micro-particles, ssNMR techniques have been used to identify the specific sites of interaction at the silica-ionic liquid interface. dntb.gov.ua

One-dimensional (1D) ¹H and ²⁹Si, along with two-dimensional (2D) ²⁹Si{¹H} Heteronuclear Correlation (HETCOR) ssNMR experiments, have been particularly revealing. dntb.gov.ua These studies help to elucidate how the cation and anion orient themselves at the surface. For [DEMA][OMs] confined in silica, the results demonstrate a significant enhancement in ionic mobility compared to the bulk liquid. dntb.gov.ua This enhancement is explained by weaker intermolecular interactions within the confined liquid and a "flipped-ion effect" at the silica interface, a phenomenon strongly supported by 2D ssNMR experiments. dntb.gov.ua The broadening of resonances in ssNMR spectra can indicate the immobilization of ions, providing insight into the dynamics of the confined liquid.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Intermolecular Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure, intermolecular forces, and conformational states of [DEMA][OMs]. researchgate.net These methods are highly sensitive to the presence and nature of hydrogen bonds, which are fundamental to the structure and properties of protic ionic liquids.

The existence of an extended hydrogen-bonded network is a key feature of [DEMA][OMs]. This network, primarily involving the N-H group of the cation and the sulfonate group of the anion, profoundly influences the liquid's properties. Vibrational spectroscopy offers distinct signatures of these H-bonding interactions. The formation of hydrogen bonds typically leads to a red shift (a shift to lower frequency) and significant broadening of the N-H stretching band in the IR spectrum.

In the Raman and FTIR spectra of [DEMA][OMs], specific bands associated with the methanesulfonate anion are used to probe the coordination and interaction scheme. dntb.gov.ua The analysis of these bands provides complementary information to NMR studies on the molecular environment. dntb.gov.ua

Table 2: Key Vibrational Bands in this compound ([DEMA][OMs])

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Significance |

|---|---|---|---|

| ~1056 | Symmetric SO₃ stretching | Raman | Probes the coordination environment of the anion. dntb.gov.ua |

| ~740 | S-C stretching | Raman | Sensitive to the anion's interactions. dntb.gov.ua |

Note: Data sourced from studies on [DEMA][OMs] based composites. dntb.gov.ua

Changes in the width and intensity of these peaks upon confinement or changes in temperature indicate alterations in the hydrogen-bonded network. dntb.gov.ua The analysis of these spectroscopic signatures is crucial for understanding how intermolecular forces govern the material's bulk and interfacial properties.

The diethylmethylammonium cation possesses conformational flexibility due to the rotation around its C-C and C-N bonds. Temperature-dependent vibrational spectroscopy, particularly Raman spectroscopy, is a powerful method to study the distribution of different conformers (e.g., trans and gauche isomers) in the liquid state.

Broadband Dielectric Spectroscopy (BDS) for Relaxation Dynamics and Macroscopic Charge Transport Behavior

Broadband Dielectric Spectroscopy (BDS) is a powerful technique used to investigate the dynamics of charge carriers and dipolar fluctuations in materials over a wide range of frequencies and temperatures. uni-augsburg.deindico.global For the protic ionic liquid this compound, BDS studies under anhydrous conditions have provided significant insights into its charge transport mechanisms. nih.govaip.org

The analysis of the DC conductivity (σdc), a key parameter derived from BDS measurements, reveals distinct behaviors above and below the compound's melting point. nih.gov This suggests that the mechanism of proton conduction changes with the material's physical state. nih.govaip.org

Above the melting/freezing point, in the liquid state, the temperature dependence of the DC conductivity is accurately described by the Vogel-Fulcher-Tammann (VFT) equation. nih.govaip.org This behavior is characteristic of processes coupled to the structural relaxation (viscosity) of the liquid, indicating that proton conduction is primarily dominated by the "vehicle mechanism." nih.gov In this mechanism, protons are transported through the diffusion of the entire cation or anion, much like a vehicle carrying its passenger.

Conversely, below the freezing point, in the solid state, the DC conductivity follows the Arrhenius equation. nih.govaip.org This signifies a thermally activated process with a constant activation energy. Such behavior is indicative of a "proton hopping" or Grotthuss-type mechanism, where protons jump between adjacent sites (anions or cations) within the crystal lattice. nih.gov This transition from a vehicle to a hopping mechanism at the freezing point is a critical finding for understanding the fundamental charge transport properties of this ionic liquid. nih.govaip.org

The parameters for these conductivity models, derived from experimental data, are summarized below.

| State | Temperature Range | Governing Equation | Key Findings |

|---|---|---|---|

| Liquid (Above Freezing Point) | > 14.0 °C | Vogel-Fulcher-Tammann (VFT) | Proton conduction dominated by the vehicle mechanism, coupled with the liquid's structural relaxation. |

| Solid (Below Freezing Point) | < 14.0 °C | Arrhenius | Proton conduction governed by a proton hopping mechanism, indicating a thermally activated process. |

Differential Scanning Calorimetry (DSC) for the Investigation of Phase Transitions and Thermal Event Characterization in Research

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to characterize thermal events and phase transitions in materials. nih.govstackexchange.com

In the study of anhydrous this compound, DSC analysis has been crucial for identifying its primary phase transitions. nih.govaip.org The technique precisely measures the temperatures at which the material melts from a solid to a liquid and freezes from a liquid to a solid.

Research findings from DSC measurements show a distinct melting point at 37.7 °C upon heating and a freezing point at 14.0 °C upon cooling. nih.govaip.org The difference between the melting and freezing temperatures indicates a supercooling effect, which is common in ionic liquids. These values were found to be in close agreement with the transition points determined independently through Broadband Dielectric Spectroscopy (40.0 °C for melting and 14.0 °C for freezing), corroborating the results across different analytical techniques. nih.gov The characterization of these thermal events is essential for defining the operational temperature range of the ionic liquid in various applications. hiyka.com

The key thermal events for this compound identified by DSC are detailed in the table below.

| Thermal Event | Temperature (°C) | Description |

|---|---|---|

| Melting Point (Tm) | 37.7 | Transition from the solid to the liquid state upon heating. |

| Freezing Point (Tf) | 14.0 | Transition from the liquid to the solid state upon cooling. |

In Depth Analysis of Fundamental Transport Phenomena and Ionic Conduction Mechanisms

Distinction and Characterization of Proton Conduction Mechanisms: Vehicular and Grotthuss

Proton conduction in protic ionic liquids typically occurs through two primary mechanisms: the vehicular mechanism and the Grotthuss (or proton hopping) mechanism.

Vehicular Mechanism: In this process, the proton is transported as part of a larger entity or "vehicle." For [DEMA][OMs], the charge carrier is the diethylmethylammonium cation itself, which diffuses through the liquid matrix. This mechanism is intrinsically linked to the viscosity of the medium and the mobility of the constituent ions.

Grotthuss Mechanism: This mechanism involves the "hopping" of a proton from a donor site to an acceptor site through the formation and cleavage of hydrogen bonds within the material's structural network. This process does not require the diffusion of the entire ion, often resulting in faster proton transport if a suitable pathway exists.

Conversely, in the solid state (below the melting/freezing point), the conduction behavior changes. The DC conductivity in this phase can be fitted by the Arrhenius equation, which suggests that proton conduction is most likely governed by a proton-hopping (Grotthuss-like) mechanism . aip.orgnih.govaip.org This indicates a shift from ion diffusion-based transport to a thermally activated process involving protons hopping between sites within the solid structure. aip.orgnih.gov

Temperature Dependence of Ionic Conductivity and Determination of Activation Energies

The ionic conductivity of [DEMA][OMs] exhibits a strong dependence on temperature, a characteristic feature of ionic liquids. As mentioned, this relationship is best described by two different models depending on the material's phase. aip.orgnih.gov

Above the Melting Point (Liquid Phase): The ionic conductivity follows the Vogel-Fulcher-Tammann (VFT) equation. The VFT relationship indicates that the transport process is not a simple, single-barrier activation but is instead cooperative and related to the free volume in the liquid. aip.orgresearchgate.net The activation energy derived from the VFT equation is temperature-dependent.

Below the Melting Point (Solid Phase): The conductivity is well-described by the Arrhenius equation. aip.orgnih.gov This model implies a constant activation energy for the conduction process, which is consistent with a thermally activated hopping mechanism in the solid state. aip.orgnih.gov

The ionic conductivity at 25 °C has been determined to be 2.85 mS/cm, while at 40 °C, a value of 6.20 mS/cm is reported. aip.orgiolitec.de This significant increase over a small temperature range underscores the material's sensitivity to thermal changes.

| Temperature (°C) | Ionic Conductivity (mS/cm) | Source |

|---|---|---|

| 25 | 2.85 | aip.org |

| 40 | 6.20 | iolitec.de |

Influence of Water Content on Ionicity and Ionic Transport Properties

The presence of water, even in small quantities, can significantly alter the physicochemical properties of [DEMA][OMs]. aip.orgnih.gov The methanesulfonate (B1217627) anion renders the ionic liquid hygroscopic, leading to ready absorption of environmental water. sciforum.net

Research indicates that the addition of water has the following effects:

Increased Ionic Mobility: The self-diffusion of both the diethylmethylammonium cations and the methanesulfonate anions increases as the water content rises. chalmers.seresearchgate.net Interestingly, studies have shown that the cations and anions diffuse at the same rate across various water concentrations. chalmers.seresearchgate.net

Enhanced Ionic Conductivity: As a direct consequence of increased ion mobility, the bulk ionic conductivity is considerably enhanced. sciforum.net One study reported that the conductivity of [DEMA][OMs] quadrupled after significant water absorption. sciforum.net

Anion-Water Interaction: Spectroscopic studies reveal that added water interacts primarily with the methanesulfonate anion. chalmers.seresearchgate.net

These findings highlight the critical importance of controlling the water content during experiments. Studies on the "intrinsic" properties of [DEMA][OMs] require the use of highly purified, anhydrous samples, as even trace amounts of water can have a non-negligible influence on transport properties. aip.orgnih.govresearchgate.net

| Property | Effect of Added Water | Source |

|---|---|---|

| Cation Self-Diffusion | Increases | chalmers.seresearchgate.net |

| Anion Self-Diffusion | Increases | chalmers.seresearchgate.net |

| Ionic Conductivity | Considerably Increases | sciforum.net |

| Viscosity | Drastically Decreases | sciforum.net |

| Ionicity | Slightly Affected | chalmers.seresearchgate.net |

Correlations between Microscopic Dynamics and Bulk Transport Coefficients

A fundamental aspect of materials science is understanding the correlation between microscopic dynamics (the movement of individual atoms and molecules) and macroscopic, bulk properties. In [DEMA][OMs], a clear relationship exists between the self-diffusion coefficients of the ions and the bulk ionic conductivity.

The primary evidence for this correlation is the direct link between the increased self-diffusion of both cations and anions in the presence of water and the corresponding sharp rise in bulk ionic conductivity. chalmers.sesciforum.netresearchgate.net This demonstrates that the macroscopic charge transport is a direct function of the microscopic mobility of the charge-carrying ions.

Furthermore, the adherence of the conductivity data to the VFT equation in the liquid state provides a strong correlation between bulk transport (conductivity) and microscopic dynamics (viscous flow and ion mobility). aip.orgnih.gov The vehicular mechanism itself embodies this correlation, as the bulk transport of charge is accomplished by the physical diffusion of the ions through the liquid. Techniques such as pulsed-field gradient nuclear magnetic resonance (PFG-NMR) are employed to measure these microscopic self-diffusion coefficients, while broadband dielectric spectroscopy is used to determine the bulk ionic conductivity, allowing for a comprehensive picture of the transport phenomena. chalmers.seaip.orgresearchgate.net

Table of Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| [DEMA][OMs] | Diethylmethylammonium methanesulfonate |

| [dema][TfOH] | Diethylmethylammonium trifluoromethanesulfonate (B1224126) |

| - | Diethylmethylamine |

| - | Methanesulfonic acid |

| - | Imidazolium methanesulfonate |

| - | Water |

Investigation of Intermolecular Interactions and Structural Organization in Varied Chemical Environments

Ab Initio and Density Functional Theory (DFT) Studies of Ion Pair Interactions

At the heart of understanding the properties of [DEMA][OMs] lies the nature of the interaction between the diethylmethylammonium ([DEMA]⁺) cation and the methanesulfonate (B1217627) ([OMs]⁻) anion. Ab initio and Density Functional Theory (DFT) calculations provide a powerful lens to dissect these interactions at a quantum chemical level.

Quantum Chemical Elucidation of Electrostatic and Hydrogen Bonding Contributions

The stability and structure of the [DEMA][OMs] ion pair are governed by a combination of electrostatic forces and hydrogen bonding. The primary hydrogen bond is expected to form between the acidic proton on the ammonium (B1175870) nitrogen of the [DEMA]⁺ cation and the oxygen atoms of the methanesulfonate anion.

Ab initio calculations on similar protic ionic liquids, such as those involving the [DEMA]⁺ cation, have shown that the interaction energies are significant, highlighting the strength of the cation-anion pairing. The electrostatic component is the dominant attractive force in these ion pairs. Studies on various protic and aprotic ionic liquids have revealed that the stabilization energies for protic ionic liquid ion pairs are considerably larger than for their aprotic counterparts, underscoring the crucial role of the N-H proton in forming strong interactions.

DFT studies focusing on the methanesulfonate anion have provided insights into its electronic structure and charge distribution. The negative charge is primarily localized on the three oxygen atoms of the sulfonate group, making them strong hydrogen bond acceptors. The interaction of these oxygen atoms with the acidic proton of the [DEMA]⁺ cation is the key contributor to the hydrogen bonding network within the ionic liquid. The strength of this hydrogen bonding can be influenced by the presence of other molecules, such as water, which can compete for hydrogen bond formation with the anion.

Computational Analysis of the Directionality of Cation-Anion Interactions

The interactions within the [DEMA][OMs] ion pair are not isotropic; they exhibit a distinct directionality. Computational studies on protic ionic liquids with the [DEMA]⁺ cation have demonstrated that the most stable conformation involves the anion directly interacting with the N-H bond of the cation.

The strong directional nature of this interaction is a hallmark of the hydrogen bond. The geometry where the anion is positioned away from the N-H proton is significantly less stable, indicating a clear preference for the hydrogen-bonding configuration. This directionality is primarily dictated by the strong electrostatic attraction between the positively charged acidic proton and the negatively charged oxygen atoms of the anion. This directional preference is a key factor in determining the local structure and ordering within the bulk liquid and at interfaces.

Molecular Dynamics (MD) Simulations of Bulk and Interfacial Structures

To bridge the gap between the quantum mechanical description of a single ion pair and the macroscopic properties of the bulk liquid, Molecular Dynamics (MD) simulations are employed. These simulations provide a dynamic picture of the structural organization and transport properties of [DEMA][OMs].

Simulation of Structural and Dynamic Properties in the Bulk Liquid Phase

While specific MD simulation studies for neat [DEMA][OMs] are not extensively available in the literature, valuable insights can be drawn from simulations of the closely related protic ionic liquid, diethylmethylammonium trifluoromethanesulfonate (B1224126) ([dema][TfO]). nih.govacs.org These simulations reveal significant long-range structural correlation within the liquid.

The radial distribution functions (RDFs) calculated from these simulations show distinct peaks corresponding to the nearest-neighbor distances between the cation and anion, providing a quantitative measure of the local structure. For instance, the analysis of ion pairing dynamics in [dema][TfO] points to the existence of long-lived contact ion pairs, where the cation and anion remain in close proximity for extended periods. nih.govacs.org This is consistent with the strong, directional interactions predicted by DFT calculations.

The simulations also provide information on the dynamic properties, such as the diffusion coefficients of the individual ions. In [dema][TfO], the [dema]⁺ cations were found to diffuse slightly faster than the triflate anions. nih.govacs.org The mobility of both ions increases with temperature, leading to higher ionic conductivity. nih.govacs.org It is reasonable to expect a similar behavior for [DEMA][OMs], with the specific diffusion rates being influenced by the size and mass of the methanesulfonate anion compared to the triflate anion.

The presence of water can significantly alter the bulk structure and dynamics. MD simulations of [dema][TfO]-water mixtures show that water molecules can effectively solvate both the cation and the anion, weakening the direct cation-anion association. nih.govacs.org As the water concentration increases, a percolating hydrogen-bonded network of water molecules can form, enhancing the translational and rotational motions of the ions and leading to higher vehicular ionic conductivity. nih.govacs.org

Theoretical Pathways for Proton Exchange Reactions

Proton conductivity in protic ionic liquids like [DEMA][OMs] can occur through two primary mechanisms: the vehicular mechanism and the Grotthuss mechanism. mdpi.comrsc.org The vehicular mechanism involves the diffusion of the entire protonated cation, while the Grotthuss mechanism involves the "hopping" of a proton from one species to another through a hydrogen-bonded network. mdpi.comrsc.org

Experimental studies on anhydrous [DEMA][OMs] suggest that above its melting point, proton conduction is dominated by the vehicle mechanism. nih.gov Below the melting point, in the solid state, a proton hopping mechanism is more likely. nih.gov

Confinement Effects within Nanoporous Materials and Interfaces

The behavior of [DEMA][OMs] can be significantly altered when it is confined within the nanoscale pores of materials like silica (B1680970) or at interfaces. mdpi.comnih.govrsc.org This is a critical consideration for its use in devices such as fuel cells, where the electrolyte is often embedded in a porous membrane.

When confined, the interactions between the ionic liquid and the pore walls come into play, competing with the cation-anion interactions. mdpi.com In the case of silica nanopores, the surface often contains silanol (B1196071) (Si-OH) groups, which can act as hydrogen bond donors or acceptors. This can lead to a disruption of the inherent hydrogen-bonding network of the PIL and the formation of a distinct interfacial layer with a different structure and dynamics compared to the bulk. mdpi.com

Studies on other ionic liquids confined in silica have shown that this confinement can lead to a depression of the melting point and changes in the local ordering of the ions near the surface. acs.orgacs.org The mobility of the ions can also be affected, with diffusion coefficients often being lower in confinement compared to the bulk liquid. acs.org The extent of these effects depends on the pore size, the surface chemistry of the confining material, and the specific nature of the ionic liquid. mdpi.comnih.govacs.org For protic ionic liquids, the interaction with the pore walls can also influence the proton conduction pathways, potentially enhancing or hindering proton transport depending on the nature of the interface. While direct computational or experimental studies on the confinement of [DEMA][OMs] are limited, the general principles observed for other PILs in nanoporous environments provide a framework for understanding its expected behavior in such systems.

Molecular Interactions at Silica-Ionic Liquid Interfaces

The interface between a silica surface and an ionic liquid like Diethylmethylammonium methanesulfonate ([DEMA][OMs]) is a region of complex molecular organization, governed by a delicate interplay of competing intermolecular forces. The structure and dynamics of the ionic liquid in this interfacial region are significantly different from its bulk properties, primarily due to interactions with the silica surface, which is typically characterized by the presence of silanol groups (SiOH). arxiv.org

Research using molecular dynamics (MD) simulations on similar ionic liquid systems reveals that both cations and anions arrange into distinct layers near the silica substrate. researchgate.net The primary forces dictating this arrangement are hydrogen bonding and electrostatic interactions. arxiv.org The hydroxyl groups of the silanol entities on the silica surface can act as hydrogen bond donors, forming bonds with the anion of the ionic liquid. arxiv.orgresearchgate.net In the case of [DEMA][OMs], the oxygen atoms of the methanesulfonate anion ([OMs]⁻) are capable of forming hydrogen bonds with the surface silanol groups. nih.gov

Simultaneously, electrostatic forces play a crucial role. arxiv.orgnih.gov The negatively charged silica surface attracts the diethylmethylammonium ([DEMA]⁺) cations. nih.govnih.gov However, the specific orientation of the cation is influenced by the presence of the anions and its own chemical structure. For some imidazolium-based cations, studies have shown a tendency to orient their rings coplanar to the silica surface to maximize van der Waals and π-interactions. nih.govunl.pt For the [DEMA]⁺ cation, the interactions are also influenced by the accommodation of the methanesulfonate anion in the first interfacial layer. nih.govunl.pt The presence of the larger [OMs]⁻ anion near the surface can disrupt weaker specific interactions between the cation and the SiO₂ groups. nih.govunl.pt

Studies on protic ionic liquids containing the diethylmethylammonium cation suggest that the interactions at the silica interface can be weaker compared to other systems, which can have significant implications for ion mobility. researchgate.net There is often a competition between the cation and anion for preferential interaction sites on the silica surface. nih.gov Detailed analyses have shown that particularly stable sites for anions can arise from triangular arrangements of silanol groups, which enable multiple hydrogen bonds with a single anion, effectively creating an ion trap at the surface. arxiv.orgresearchgate.net This trapping mechanism can lead to a significant slowing of ion dynamics in the immediate vicinity of the interface. arxiv.org

Table 1: Key Molecular Interactions at the [DEMA][OMs]-Silica Interface

| Interaction Type | Interacting Species | Description |

|---|---|---|

| Hydrogen Bonding | Methanesulfonate Anion ([OMs]⁻) ↔ Surface Silanol Groups (SiOH) | The oxygen atoms on the sulfonate group of the anion act as hydrogen bond acceptors for the hydrogen atoms of the surface silanol groups. arxiv.orgresearchgate.net |

| Electrostatic Attraction | Diethylmethylammonium Cation ([DEMA]⁺) ↔ Deprotonated Silanol Groups (SiO⁻) | The positively charged cation is attracted to the typically negatively charged silica surface. nih.govnih.gov |

| Electrostatic Repulsion | Methanesulfonate Anion ([OMs]⁻) ↔ Deprotonated Silanol Groups (SiO⁻) | Like charges between the anion and the surface can influence the structural organization at the interface. unl.pt |

Mechanisms of Enhanced Ionic Mobility in Confined Geometries

When an ionic liquid such as this compound is confined within nanometric spaces, such as the pores of a silica membrane or carbon nanotubes, its transport properties can be dramatically altered. researchgate.netrsc.org A key finding is that under such confinement, the ionic mobility and diffusivity can be enhanced by several orders of magnitude compared to the bulk liquid. researchgate.net This phenomenon is critical for applications where these materials are used as electrolytes in confined spaces, such as in batteries or fuel cells. researchgate.netrsc.org

The primary mechanism behind this enhanced mobility is a fundamental change in the thermal activation behavior of ion transport. researchgate.net In its bulk state, the temperature dependence of the conductivity (σdc) and diffusion in [DEMA][OMs] and similar ionic liquids is well-described by the Vogel-Fulcher-Tammann (VFT) equation. aip.orgnih.gov This behavior is characteristic of liquids where transport is coupled to the structural relaxations of the system, often visualized as a "vehicle mechanism" where ions move along with their surrounding solvent cage. aip.orgnih.gov

Upon confinement in nanopores, a distinct transition from the collective VFT-like behavior to an Arrhenius-like thermal activation is observed. researchgate.net The Arrhenius model describes a process with a single activation energy, which for ionic liquids in confinement is often associated with a more individual, hopping-based transport mechanism. aip.orgnih.gov This shift suggests that the confinement disrupts the cooperative, glass-like dynamics of the bulk liquid, allowing for more facile ion movement. researchgate.net

The physical origin of this enhancement is attributed to changes in the molecular packing and density of the ionic liquid imposed by the geometric constraints. researchgate.net The frustration of the bulk liquid structure within the narrow pores prevents the formation of the densely packed, slow-moving ionic clusters typical of the bulk state. This leads to a less dense, more disordered arrangement that lowers the energy barriers for ion transport, resulting in higher mobility and electrical conductivity. researchgate.net This effect becomes more pronounced as the pore diameter decreases, further highlighting the role of geometric frustration in enhancing ion dynamics. researchgate.net

Table 2: Comparison of [DEMA][OMs] Properties in Bulk vs. Confined Geometries

| Property | Bulk Environment | Confined Geometry (e.g., Nanopores) |

|---|---|---|

| Primary Conduction Mechanism | Vehicle Mechanism aip.orgnih.gov | Hopping Mechanism researchgate.netaip.orgnih.gov |

| Thermal Activation Behavior | Follows Vogel-Fulcher-Tammann (VFT) equation. researchgate.netaip.org | Follows Arrhenius equation. researchgate.netaip.org |

| Ionic Diffusivity | Lower / Slower researchgate.net | Enhanced by up to two orders of magnitude. researchgate.net |

| Molecular Organization | Cooperative, glass-like dynamics. | Disrupted molecular packing, frustrated structure. researchgate.net |

Exploration of Advanced Applications and Performance Evaluation in Targeted Research Domains

Electrolyte Systems for High-Temperature Proton Exchange Membrane Fuel Cells (PEMFCs)

High-temperature PEMFCs (HT-PEMFCs), operating between 120 and 200°C, offer advantages over their low-temperature counterparts, including enhanced reaction kinetics, higher tolerance to fuel impurities like carbon monoxide, and simplified water and thermal management. rsc.orgresearchgate.net The development of effective electrolyte systems that can function under anhydrous or low-humidity conditions at these elevated temperatures is a critical area of research. researchgate.net Protic ionic liquids such as [DEMA][OMs] are considered potential candidates for these systems due to their ability to conduct protons without the need for water. researchgate.netnih.gov

The performance of diethylmethylammonium methanesulfonate (B1217627) as a proton conductor has been characterized under strictly anhydrous conditions to understand its intrinsic charge transport mechanisms. nih.govrsc.org A key finding is the strong dependence of its ionic conductivity on temperature and physical state. researchgate.netnih.gov

Above its melting point (approximately 37.7-40.0°C), the DC conductivity of [DEMA][OMs] follows the Vogel-Fulcher-Tammann (VFT) equation. nih.govrsc.org This behavior is characteristic of ion transport being coupled with the segmental motion of the surrounding molecules, suggesting a "vehicle" mechanism where protons are transported by the diffusion of the entire cation or anion. researchgate.netnih.gov In contrast, below its freezing point (around 14.0°C), the conductivity is governed by the Arrhenius equation. nih.govrsc.org This indicates a shift in the dominant proton conduction mechanism to a "hopping" or Grotthuss-type mechanism, where protons jump between adjacent sites within the solid-state structure. researchgate.netnih.gov

Studies emphasize the critical importance of maintaining anhydrous conditions to assess the intrinsic properties of the PIL, as even small amounts of water can significantly alter the physicochemical characteristics and conductivity mechanisms. nih.govrsc.org The conductivity of pure [DEMA][OMs] has been measured to be 6.20 mS/cm at 40°C. nih.gov

Table 1: Thermal and Conductive Properties of Anhydrous [DEMA][OMs]

| Property | Value | Reference |

|---|---|---|

| Melting Point (DSC) | 37.7 °C | nih.govrsc.org |

| Freezing Point (DSC) | 14.0 °C | nih.govrsc.org |

| Conductivity at 40 °C | 6.20 mS/cm | nih.gov |

| Proton Conduction Mechanism (Above Melting Point) | Vehicle Mechanism (VFT behavior) | researchgate.netnih.gov |

| Proton Conduction Mechanism (Below Freezing Point) | Hopping Mechanism (Arrhenius behavior) | researchgate.netnih.gov |

To create practical electrolytes for HT-PEMFCs, ionic liquids are often incorporated into a solid polymer matrix to form composite membranes, providing mechanical stability while retaining high proton conductivity. Polybenzimidazole (PBI) is a common choice for the polymer matrix due to its high thermal stability and compatibility with acidic electrolytes. rsc.orgnist.gov

The design of such composite membranes involves embedding [DEMA][OMs] within the PBI matrix. Characterization of these membranes is crucial to understanding their performance. Techniques used for similar methanesulfonate-based PIL composite membranes include:

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the interactions between the PIL and the polymer matrix. For instance, in a diethylmethylammonium methanesulfonate-based composite, a characteristic band for S-C stretching appears around 740 cm⁻¹, and the symmetric SO₃ stretching vibration of the methanesulfonate anion is observed at approximately 1056 cm⁻¹.

Differential Scanning Calorimetry (DSC): To assess the thermal properties and miscibility of the components. The plasticizing effect of the ionic liquid on the polymer matrix can be observed through changes in the glass transition temperature. nist.gov

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the composite membrane, ensuring it can withstand the high operating temperatures of HT-PEMFCs. nist.gov

Scanning Electron Microscopy (SEM): To visualize the morphology and ensure a uniform distribution of the ionic liquid within the polymer matrix, which is critical for consistent proton conduction pathways. nist.gov

Electrochemical Impedance Spectroscopy (EIS): To measure the proton conductivity of the composite membrane across a range of temperatures. For related methanesulfonate PIL-PBI membranes, conductivity is typically in the order of 10⁻³ S/cm. nist.gov

The successful fabrication of these composite membranes relies on achieving good miscibility and strong interactions between the [DEMA][OMs] and the polymer, which facilitates efficient proton transport for high-temperature fuel cell applications. nist.gov

Role in Supported Ionic Liquid Phase (SILP) Materials for Catalytic and Sorption Applications

Supported Ionic Liquid Phase (SILP) technology represents a method to heterogenize homogeneous catalysts. The concept involves immobilizing a thin film of an ionic liquid, which contains a dissolved catalyst, onto the surface of a porous solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. rsc.org

Ionic liquids in SILP systems act as a stable medium for the catalytic species, preventing leaching and enhancing catalyst lifetime. While various ionic liquids have been employed in SILP systems for reactions like hydrogenations and the water-gas shift reaction, specific studies detailing the use of this compound as the stationary phase in SILP materials are not widely documented in the reviewed literature. rsc.org However, the inherent properties of PILs, including their potential to act as both a solvent and a co-catalyst, make them theoretical candidates for such applications. The development of SILP systems using [DEMA][OMs] would depend on its ability to effectively dissolve relevant catalysts and its stability under specific reaction conditions for targeted catalytic and sorption processes.

Utility in Carbon Dioxide (CO₂) Capture and Separation Technologies

The capture of carbon dioxide from industrial flue gases or natural gas streams is a critical technology for mitigating greenhouse gas emissions and for gas purification. Ionic liquids are investigated as promising solvents for CO₂ capture due to their low vapor pressure, thermal stability, and tunable chemical structures that allow for specific interactions with CO₂. The separation mechanism can be based on physical absorption or chemical reaction (chemisorption) with the ionic liquid.

The efficiency of an ionic liquid for CO₂ capture is determined by its sorption capacity, selectivity (e.g., for CO₂ over CH₄ or N₂), and the energy required for regeneration. nist.gov Physical immobilization of ionic liquids onto porous supports can enhance their practical application by increasing the gas-liquid contact area and simplifying handling, creating sorbents for processes like pressure swing adsorption. nist.gov

While the broader class of ionic liquids has been extensively studied for CO₂ sorption, detailed investigations into the specific CO₂ sorption capacity and regeneration efficiency of this compound are not extensively reported in the current scientific literature. The potential utility of [DEMA][OMs] in this field would hinge on the interaction between CO₂ and the methanesulfonate anion and/or the diethylmethylammonium cation. Further research would be required to quantify its performance metrics, such as CO₂ uptake (mol CO₂ / kg IL) and the ease with which the captured CO₂ can be released through temperature or pressure changes for cyclic operation.

Structural and Electrochemical Characterization of the Electric Double Layer

When an electrode is in contact with an ionic liquid, an electric double layer (EDL) forms at the interface. The structure of this EDL is fundamentally different from that in dilute electrolyte solutions and is crucial for the performance of electrochemical devices like supercapacitors and batteries. The EDL in ionic liquids is typically characterized by a highly concentrated, multilayered structure of alternating cations and anions, which can lead to phenomena such as overscreening and crowding.

The structural and electrochemical properties of this compound provide insight into how it may form an EDL.

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of the ionic liquid. researchgate.net For [DEMA][OMs], ¹H and ¹³C NMR confirm the distinct chemical environments of the protons and carbons in the diethylmethylammonium cation and the methanesulfonate anion. researchgate.net The chemical shifts provide foundational data on the electronic structure of the ions that constitute the EDL. For instance, the downfield shift of the N-H proton indicates its acidic nature, which is central to the protic character of the IL. researchgate.net

Table 2: NMR Spectroscopic Data for this compound ([DEMA][OMs])

| Nucleus | Assignment (Cation/Anion) | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-H (exchangeable proton) | 10.3 | researchgate.net |

| -CH₂- (methylene) | 3.24 and 3.10 | researchgate.net | |

| N-CH₃ (methyl) | 2.83 | researchgate.net | |

| -CH₃ (ethyl) | 1.41 | researchgate.net | |

| O₃S-CH₃ (methanesulfonate) | 2.82 | researchgate.net | |

| ¹³C | -CH₂- (methylene) | 50.32 | researchgate.net |

| N-CH₃ (methyl) | 39.35 | researchgate.net | |

| O₃S-CH₃ (methanesulfonate) | 38.88 | researchgate.net | |

| -CH₃ (ethyl) | 9.13 | researchgate.net |

Electrochemical Characterization: Broadband Dielectric Spectroscopy (BDS) is used to probe the electrical properties and relaxation phenomena over a wide range of frequencies and temperatures. researchgate.netnih.gov This technique provides information on ionic conductivity and dielectric relaxation, which are direct reflections of the ion dynamics that govern the formation and response of the EDL to an applied electric field. The study of [DEMA][OMs] with BDS has been instrumental in distinguishing the different ion transport mechanisms (vehicle vs. hopping) in its liquid and solid states, respectively, which would profoundly influence the EDL structure and dynamics at different operating temperatures. researchgate.netnih.gov

Atomic Force Spectroscopy (AFS) and Theoretical Modeling of Interfacial Layering

The structure of the interface between an electrode and an ionic liquid electrolyte is a critical factor in the performance of electrochemical devices. Atomic Force Spectroscopy (AFS) and theoretical modeling, such as molecular dynamics (MD) simulations, are powerful tools for investigating this interface at the nanoscale. While specific AFS studies focusing exclusively on this compound ([DEMA][OMs]) are not extensively documented in publicly available literature, the behavior of structurally similar protic ionic liquids (PILs) provides a strong basis for understanding its interfacial properties.

Research on analogous PILs, such as diethylmethylammonium triflate ([Dema][TfO]), has demonstrated that these liquids form a distinct layered structure at a charged electrode surface. mdpi.comnih.gov This layering consists of alternating cation and anion layers that extend several nanometers into the bulk liquid. mdpi.comnih.gov The formation of this well-defined structure is a significant deviation from the classical electric double-layer model observed in aqueous electrolytes. mdpi.comresearchgate.net

Theoretical modeling through MD simulations complements experimental techniques like AFS by providing a molecular-level view of the interfacial arrangement. youtube.com For ionic liquids, these simulations reveal the orientation of the ions and the density profiles of cations and anions as a function of distance from the electrode surface. proquest.com It is anticipated that MD simulations for [DEMA][OMs] would show a similar layered structure, with the [DEMA]⁺ cations and [OMs]⁻ anions arranging themselves in response to the surface charge. The specific characteristics of this layering, such as the layer thickness and the degree of ordering, would be influenced by the size, shape, and charge distribution of the constituent ions.

The physicochemical properties of anhydrous [DEMA][OMs] have been a subject of detailed study. nih.gov These intrinsic properties, including ionic conductivity and viscosity, are directly related to the intermolecular forces and transport mechanisms within the bulk liquid, which in turn dictate the formation and dynamics of the interfacial layers. nih.govaip.org For instance, the proton conduction in [DEMA][OMs] is thought to be governed by a vehicle mechanism above its melting point, which would have implications for the mobility of ions within the interfacial layers under an applied potential. nih.gov

Table 1: Comparison of Anion Properties

| Anion | Formula | Molar Mass ( g/mol ) | Structural Features |

| Methanesulfonate | CH₃SO₃⁻ | 95.1 | Smaller, more compact |

| Trifluoromethanesulfonate (B1224126) | CF₃SO₃⁻ | 149.1 | Larger, with electron-withdrawing fluorine atoms |

This table presents a simplified comparison of the anions to highlight potential sources of different interfacial behavior.

Influence of Applied Potential on Interfacial Structure

The structure of the electric double layer at the ionic liquid-electrode interface is highly sensitive to the applied electrode potential. mdpi.comnih.gov AFS studies on similar PILs have shown that varying the potential leads to significant changes in the force-separation curves, which are indicative of rearrangements within the interfacial layers. mdpi.com

At the potential of zero charge (PZC), the electrostatic interactions are minimized, which can lead to a less ordered or even a nearly step-free force-separation curve in AFS measurements. mdpi.com As the electrode is polarized either positively or negatively, the ions in the PIL respond to the electric field, leading to a more pronounced and well-defined layered structure. mdpi.comnih.gov For example, a positively charged electrode will attract a layer of anions ([OMs]⁻ in this case) to the surface, which is then followed by a layer of cations ([DEMA]⁺), creating an alternating charge structure that propagates into the bulk liquid. mdpi.com

The extent and stiffness of these layers, as probed by AFS, are expected to change with the magnitude of the applied potential. mdpi.comnih.gov Theoretical MD simulations of a capacitor-like geometry with charged electrodes have been instrumental in visualizing these potential-dependent structural changes. mdpi.com These simulations can predict the ion density profiles and the orientation of the ions at different electrode potentials, offering a molecular-level explanation for the experimentally observed phenomena.

For [DEMA][OMs], it is expected that the application of an electrical potential would induce a similar ordering of its constituent ions at an electrode surface. The specifics of this ordering would be a result of the interplay between the electrostatic forces from the charged surface and the intermolecular interactions (such as hydrogen bonding and van der Waals forces) between the [DEMA]⁺ cations and [OMs]⁻ anions. aip.org The electrochemical behavior of [DEMA][OMs], including its conductivity, is known to be influenced by temperature and phase (solid vs. liquid), which suggests that the dynamics and stability of the potential-induced interfacial structure would also be temperature-dependent. nih.gov

Table 2: Expected Influence of Applied Potential on the [DEMA][OMs] Interfacial Structure

| Electrode Potential | Expected Primary Interfacial Layer | Expected Structural Characteristics |

| Positive to PZC | Anions ([OMs]⁻) | Formation of a dense anion layer at the electrode surface, followed by alternating cation and anion layers. |

| Potential of Zero Charge (PZC) | Minimal net charge accumulation | Reduced ordering of interfacial layers. |

| Negative to PZC | Cations ([DEMA]⁺) | Formation of a dense cation layer at the electrode surface, followed by alternating anion and cation layers. |

This table provides a qualitative prediction of the interfacial behavior of [DEMA][OMs] based on established principles from similar ionic liquids.

Advanced Computational and Theoretical Modeling for Predictive Research and Material Design

Quantum Chemical Calculations for Detailed Proton Transfer and Ion-Ion Interaction Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the core chemical interactions within diethylmethylammonium methanesulfonate (B1217627). researchgate.net These methods provide a detailed picture of the electronic structure, which is crucial for understanding the nature of the proton transfer from methanesulfonic acid to diethylmethylamine, the reaction that forms the ionic liquid.

Research in this area focuses on several key aspects:

Proton Affinity and Transfer: Calculations can determine the proton affinities of the constituent amine and acid, confirming the likelihood and spontaneity of proton transfer to form the diethylmethylammonium cation and methanesulfonate anion. researchgate.net

Ion Pair Structures: The most stable geometric structures of the resulting ion pairs are calculated to understand how the cation and anion arrange themselves. These calculations reveal that the interaction is not merely electrostatic but is dominated by strong hydrogen bonding between the proton on the cation and the oxygen atoms of the anion. researchgate.net

By applying these quantum mechanical methods, researchers can gain a precise, bottom-up understanding of the forces that hold the ionic liquid together, which is essential for predicting its behavior and designing new PILs with tailored properties. researchgate.netillinois.edu

Classical and Ab Initio Molecular Dynamics Simulations for Comprehensive System Behavior Prediction

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of the system's behavior that complements the static picture from quantum chemical calculations. nih.gov Both classical and ab initio MD methods are used to study diethylmethylammonium methanesulfonate, each providing different levels of detail and computational cost. semanticscholar.org

Classical Molecular Dynamics (MD) Classical MD simulations use empirical force fields to approximate the forces between atoms, allowing for the simulation of large systems over extended periods (nanoseconds to microseconds). youtube.com This approach is well-suited for investigating macroscopic and transport properties. For [DEMA][OMs], classical MD can be used to:

Simulate Structural Organization: Analyze the liquid's structure through radial distribution functions, which describe how the ions are arranged relative to one another.

Predict Transport Mechanisms: Investigate the mechanisms of proton conduction. Experimental studies on anhydrous [DEMA][OMs] show that above its melting point, DC conductivity follows the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of ion transport coupled to the movement of the host molecules (vehicle mechanism). nih.gov Below the freezing point, the behavior fits an Arrhenius model, suggesting a proton hopping mechanism. nih.gov MD simulations can be designed to reproduce these findings and visualize the atomic-level events corresponding to each mechanism. nih.gov

Ab Initio Molecular Dynamics (AIMD) AIMD is a more computationally intensive method where the forces are calculated "on the fly" using quantum mechanics, typically DFT. youtube.com This avoids the approximations of empirical force fields and allows for the modeling of chemical reactions and changes in electronic structure during the simulation. semanticscholar.orgyoutube.com Though limited to smaller systems and shorter timescales (picoseconds), AIMD provides critical insights into: youtube.com

Complex Interactions: The detailed interplay between cations, anions, and any other present molecules (like water) can be observed with high accuracy. semanticscholar.org

Dynamic Electronic Effects: AIMD can capture the nuances of proton transfer events and the dynamic nature of hydrogen bonding, which are crucial for understanding conductivity and reactivity. semanticscholar.org

Force Field Validation: The results from AIMD simulations can be used to develop and validate the accuracy of the force fields used in classical MD simulations. miami.edu

Together, these simulation techniques provide a powerful, multi-scale approach to predict the comprehensive behavior of this compound, from its fundamental electronic interactions to its bulk transport properties. nih.govyoutube.com

Development and Validation of Predictive Models for Transport and Thermodynamic Properties

A primary goal of computational modeling is the development of reliable predictive models for key physical properties, which can significantly reduce the need for extensive and time-consuming experimental measurements. For this compound, this involves creating and validating models for its transport and thermodynamic properties. arxiv.orgnih.gov

Modeling Thermodynamic Properties Thermodynamic properties such as density (ρ) and speed of sound (U) are fundamental for material characterization. Studies have shown that these properties for [DEMA][OMs] exhibit a strong, often linear, dependence on temperature. mdpi.com Simple yet effective predictive models can be developed by fitting experimental data to mathematical equations. For instance, the temperature dependence of density and speed of sound can be accurately represented by linear equations of the form:

Property = A + B * T

Where A and B are empirically determined coefficients and T is the temperature. mdpi.com Such models are crucial for engineering applications where property values at various operating conditions are needed.

Modeling Transport Properties Transport properties, especially ionic conductivity, are critical for applications like fuel cell electrolytes. researchgate.net Predictive models for these properties are often more complex.

Empirical Models: Experimental data for the DC conductivity (σdc) of anhydrous [DEMA][OMs] have been successfully fitted to established empirical models. The Vogel-Fulcher-Tammann (VFT) equation is used for the liquid state above the melting point, while the Arrhenius equation is used for the solid state. nih.gov

Machine Learning Models: More advanced predictive models leverage machine learning (ML) and artificial neural networks (ANNs) combined with data from MD simulations. arxiv.orgnih.gov These data-driven approaches can uncover complex, non-linear relationships between molecular features and bulk properties like viscosity or conductivity. arxiv.org By training a model on a dataset of molecular configurations and their corresponding properties, it becomes possible to predict the properties of new, untested variations of the material. arxiv.orgnih.gov

Validation of Models The validation of any predictive model is a critical step to ensure its accuracy and reliability. nih.gov The standard approach involves comparing the model's predictions against a set of high-quality experimental data that was not used during the model's development. nih.govnih.gov For [DEMA][OMs], the extensive physicochemical data available, such as density, speed of sound, melting and freezing points, and conductivity measurements, serves as an excellent benchmark for validating these computational and theoretical models. nih.govmdpi.com The close agreement between modeled and measured values builds confidence in the models' predictive power for designing future materials.

Data Tables

Table 1: Thermophysical Properties of Dried this compound. This table presents the density and speed of sound for dried samples of this compound at various temperatures. Data sourced from thermophysical characterization studies. mdpi.com

| Temperature (°C) | Density (g/cm³) | Speed of Sound (m/s) |

| 45 | 1.1095 | 1632.7 |

| 50 | 1.1058 | 1616.4 |

| 55 | 1.1021 | 1600.1 |

| 60 | 1.0984 | 1583.8 |

| 65 | 1.0947 | 1567.5 |

| 70 | 1.0910 | 1551.2 |

| 75 | 1.0873 | 1534.9 |

| 80 | 1.0836 | 1518.6 |

Table 2: Thermal and Conductive Properties of Anhydrous this compound. This table summarizes key thermal transition points and the associated mechanisms governing DC conductivity in different temperature regimes. Data sourced from physicochemical studies under anhydrous conditions. nih.gov

| Property | Value / Description |

| Melting Point | 37.7 °C |

| Freezing Point | 14.0 °C |

| Conductivity Mechanism (Above Melting Point) | Dominated by the vehicle mechanism; follows the Vogel-Fulcher-Tammann (VFT) equation. |

| Conductivity Mechanism (Below Freezing Point) | Governed by the proton hopping mechanism; can be fitted by the Arrhenius equation. |

Concluding Remarks and Future Research Perspectives

Synthesis of Key Research Insights and Current Understanding of Diethylmethylammonium Methanesulfonate (B1217627)

Diethylmethylammonium methanesulfonate, [DEMA][OMs], is a protic ionic liquid (PIL) formed through the neutralization reaction between the Brønsted base diethylmethylamine and the Brønsted acid methanesulfonic acid. aip.orgrsc.org This compound has garnered significant research interest due to its characteristic properties, including low volatility, high thermal stability, and notable ionic conductivity, which make it a candidate for various applications. aip.org

Physicochemical and Thermal Properties: The fundamental physicochemical properties of [DEMA][OMs] have been a central focus of research. It is composed of a diethylmethylammonium cation and a methanesulfonate anion. hiyka.com Studies using differential scanning calorimetry (DSC) have determined its melting point to be approximately 37.7 °C and its freezing point around 14.0 °C. aip.orgaip.orgnih.gov The purity of the synthesized compound is often confirmed using techniques like Karl Fischer titration, Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy. aip.orgnih.gov A critical aspect highlighted in the literature is the significant influence of water content on its physicochemical properties. aip.orgnih.gov Even small amounts of water can alter properties such as density and speed of sound, underscoring the necessity of using anhydrous conditions to study the intrinsic properties of this PIL. aip.orgnih.govsciforum.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Conditions/Method | Reference |

|---|---|---|---|

| Molecular Formula | C₆H₁₇NO₃S | hiyka.com | |

| Molecular Weight | 183.27 g/mol | hiyka.comiolitec.de | |

| Melting Point | 37.7 °C | DSC | aip.orgaip.orgnih.gov |

| Freezing Point | 14.0 °C | DSC | aip.orgaip.orgnih.gov |

| Density | 1.12 g/cm³ | at 38 °C | hiyka.com |

| Viscosity | 111 cP | at 25 °C | hiyka.com |

| Ionic Conductivity | 6.20 mS/cm | at 40 °C | hiyka.com |

| DC Conductivity | 2.22 x 10⁻² S cm⁻¹ | at 120 °C | aip.org |

Electrochemical Behavior and Conduction Mechanisms: The electrochemical characteristics of [DEMA][OMs] are pivotal to its application in devices like fuel cells and supercapacitors. aip.org Its ionic conductivity is a key parameter, with research indicating distinct proton conduction mechanisms depending on its physical state. Above its melting point, the conductivity follows the Vogel-Fulcher-Tammann (VFT) equation, suggesting that proton transport is dominated by the vehicle mechanism, where protons are carried by the diffusing ions. aip.orgaip.orgnih.gov Conversely, in the solid state below its freezing point, the conductivity is better described by the Arrhenius equation, indicating a proton hopping mechanism. aip.orgnih.gov This dual mechanism highlights the complex charge transport dynamics within this PIL.

Applications: The unique properties of [DEMA][OMs] have led to its investigation in several fields. It has been explored as a non-volatile, conductive electrolyte for electrochemical devices. aip.orghiyka.com Furthermore, its potential as a solvent for CO2 capture processes has been identified, which could contribute to reducing solvent regeneration costs. aip.org In materials science, it has been used to fill the nano-pores of silica (B1680970) to improve ionic mobility and in the synthesis of composite membranes for polymer electrolyte membrane (PEM) fuel cells. aip.orgresearchgate.net

Identification of Emerging Research Frontiers and Unresolved Challenges for Protic Ionic Liquids

While specific compounds like [DEMA][OMs] show promise, the broader field of protic ionic liquids faces several unresolved challenges and is ripe with opportunities for future research.

Emerging Research Frontiers:

Advanced Material Synthesis: The use of PILs as media or components in the synthesis of advanced materials, such as nanoparticles and composites, is a rapidly growing area. hiyka.com Their unique solvation properties can be harnessed to control material morphology and function.

Biocatalysis and Biotechnology: The application of PILs as media for enzymatic reactions is an emerging frontier. hiyka.com Their biocompatibility and ability to stabilize proteins could lead to more efficient and stable biocatalytic processes.

Non-stoichiometric and Supported PILs: Research into non-stoichiometric PILs, which have an excess of acid, could yield highly acidic systems with unique phase behaviors. rsc.org Additionally, supported PILs, where the liquid is confined within a solid matrix, offer the potential to combine the high mass transfer of liquids with the easy handling and recyclability of solids. rsc.org

Deeper Understanding of Structure-Property Relationships: While progress has been made, a more profound, fundamental understanding of how the molecular structures of the cation and anion dictate the bulk properties of PILs is needed. researchgate.netmonash.edu This includes elucidating the role of hydrogen bonding networks and ion pairing. rsc.org

Unresolved Challenges:

The Role of Water: As seen with [DEMA][OMs], the presence of water significantly impacts the properties of PILs. rsc.org A comprehensive understanding of water's role is still lacking and remains a critical area for study to ensure reproducibility and control over PIL behavior.

Long-Term Stability and Decomposition: The synthesis of pure and dry PILs can be challenging, as heating to remove solvents or water can lead to thermal decomposition. researchgate.net Furthermore, the long-term chemical and thermal stability of many PILs under operational conditions is not well-documented, with issues like leaching and declining activity in catalytic cycles being reported. rsc.org The potential for explosive decomposition, as observed with certain nitrate-based PILs, also highlights the need for thorough safety assessments. rsc.org

Sustainability and Environmental Impact: The initial perception of ionic liquids as universally "green" solvents has been tempered. rsc.org Challenges remain in developing PILs from sustainable, inexpensive sources and ensuring they are biodegradable and have low toxicity. rsc.orgresearchgate.net The use of expensive and hydrolytically unstable fluorinated anions like [BF₄]⁻ and [PF₆]⁻, which can release hazardous HF, is a significant concern that needs to be addressed in the pursuit of truly sustainable applications. rsc.org

Corrosivity (B1173158) and Material Compatibility: The potential corrosivity of PILs, especially acidic ones, towards reactors and other equipment is a practical challenge that requires further investigation for industrial implementation. rsc.org

Future research must focus on overcoming these challenges to unlock the full potential of protic ionic liquids. This involves a multi-pronged approach combining fundamental studies on synthesis and characterization with applied research geared towards developing robust, safe, and sustainable technologies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [DEMA][OMs] relevant to experimental design?

- Answer : The melting point (37.7 °C) and freezing point (14.0 °C) are critical for temperature-dependent studies, such as proton conduction mechanisms. Purity validation via Karl Fischer titration (water content < 0.1 wt%), NMR, and FT-IR spectroscopy is essential to ensure anhydrous conditions, as even trace water alters ionic interactions and conductivity . Differential scanning calorimetry (DSC) and broadband dielectric spectroscopy (BDS) are recommended for thermal and conductivity profiling .

Q. How should researchers handle and store [DEMA][OMs] to maintain purity?

- Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Pre-dry samples using molecular sieves or vacuum desiccation. Avoid long-term storage; periodic purity checks via NMR or FT-IR are advised to detect hydrolysis or contamination .

Advanced Research Questions

Q. How do proton conduction mechanisms in [DEMA][OMs] vary with temperature, and what methodological approaches are used to study this?

- Answer : Above the melting point (37.7 °C), proton conduction follows the vehicle mechanism (Vogel-Fulcher-Tammann equation), where ions diffuse as intact entities. Below 14.0 °C, the proton hopping mechanism dominates (Arrhenius behavior), facilitated by hydrogen-bond rearrangements. BDS and DSC are critical for distinguishing these regimes, while Raman spectroscopy can track structural changes during phase transitions .

Q. What contradictory findings exist regarding water content's impact on [DEMA][OMs] properties, and how can they be resolved?

- Answer : Earlier studies reported suppressed conductivity at low water content (< 0.1 wt%), but anhydrous [DEMA][OMs] exhibits intrinsic proton hopping behavior. This discrepancy arises from incomplete dehydration in prior work. To resolve contradictions, use Karl Fischer titration alongside NMR/FT-IR to rigorously quantify water content and validate anhydrous conditions .

Q. How does water incorporation affect ion interactions in [DEMA][OMs]-based binary systems?

- Answer : Water disrupts cation-anion hydrogen bonding, increasing ionic mobility. At >10 wt% water, self-diffusion coefficients (via pulsed-field gradient NMR) rise due to weakened ion pairs. IR spectroscopy reveals reduced O–H···O stretching frequencies in the sulfonate group, confirming disrupted hydrogen bonds. For controlled studies, maintain water content <1 wt% using azeotropic distillation .

Q. What advanced spectroscopic and calorimetric techniques are recommended for analyzing thermal stability and ion coordination?

- Answer :

- Accelerating Rate Calorimetry (ARC) : Quantifies self-heating rates and thermal decomposition thresholds under adiabatic conditions .

- FT-IR and 1H NMR : Track hydrogen-bonding dynamics and cation-anion coordination changes during thermal cycling .

- DSC : Identifies glass transitions and recrystallization events, critical for electrolyte design in fuel cells .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported proton conductivity values for [DEMA][OMs]?

- Answer : Variability arises from differences in water content, measurement techniques (e.g., impedance spectroscopy vs. BDS), and thermal history (e.g., annealing protocols). Standardize protocols by:

- Pre-equilibrating samples at fixed humidity levels.

- Reporting conductivity values with explicit temperature and water content (±0.05 wt% via Karl Fischer) .

Methodological Recommendations

- For proton conduction studies : Combine BDS (10⁻²–10⁷ Hz range) with variable-temperature NMR to decouple vehicular and hopping contributions.

- For water-content analysis : Use deuterated solvents in FT-IR to avoid overlapping O–H signals .

- For thermal stability : Pair ARC with thermogravimetric analysis (TGA) to correlate self-heating with mass loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products